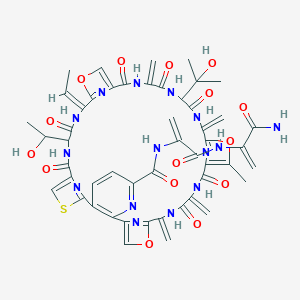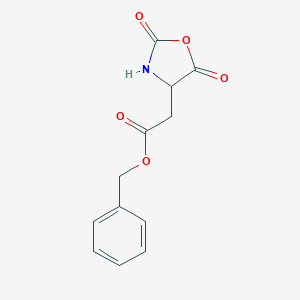
Methyl 2,3,4,5,6-pentafluorophenylacetate
Overview
Description
Methyl 2,3,4,5,6-pentafluorophenylacetate is an organic fluorine compound . It has a molecular formula of C9H5F5O2 and a molecular weight of 240.13 .
Molecular Structure Analysis
The molecular structure of Methyl 2,3,4,5,6-pentafluorophenylacetate consists of a methyl group (CH3) attached to a 2,3,4,5,6-pentafluorophenylacetate group . The exact 3D structure can be obtained from a 3D SD file .Physical And Chemical Properties Analysis
Methyl 2,3,4,5,6-pentafluorophenylacetate has a predicted boiling point of 192.2±35.0 °C and a density of 1.47 g/mL at 25 °C . Its refractive index is 1.43 .Scientific Research Applications
Medicinal Chemistry and Drug Design
Methyl 2,3,4,5,6-pentafluorophenylacetate is a valuable building block for designing novel drugs. Researchers explore its potential as a scaffold for creating new pharmaceutical compounds. By modifying its structure, medicinal chemists can fine-tune properties such as solubility, bioavailability, and target specificity. The compound’s fluorine atoms enhance lipophilicity and metabolic stability, making it an attractive candidate for drug development .
Anti-Cancer Agents
The compound’s unique fluorine substitution pattern contributes to its anti-cancer properties. Researchers investigate derivatives of methyl 2,3,4,5,6-pentafluorophenylacetate as potential cytotoxic agents. These derivatives may inhibit cancer cell growth by interfering with essential cellular processes or specific molecular targets .
Catalysis
Tris(pentafluorophenyl)borane (B(C6F5)3) is a powerful Lewis acid catalyst. Methyl 2,3,4,5,6-pentafluorophenylacetate can serve as a substrate in various catalytic reactions. For instance, it may undergo hydrosilylation reactions using silanes as reducing agents. These transformations are valuable in synthetic chemistry for constructing complex molecules .
Materials Science
Fluorinated aromatic compounds like methyl 2,3,4,5,6-pentafluorophenylacetate find applications in materials science. Their unique electronic properties make them suitable for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Researchers explore their use as building blocks in designing high-performance materials .
Agrochemicals
The compound’s fluorine atoms can enhance the stability and efficacy of agrochemicals. Researchers investigate its potential as a precursor for herbicides, fungicides, or insecticides. By incorporating this motif into pesticide structures, they aim to improve their environmental impact and effectiveness .
Fluorine NMR Probes
Fluorine-19 nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for studying molecular interactions. Methyl 2,3,4,5,6-pentafluorophenylacetate, with its multiple fluorine atoms, serves as an excellent fluorine NMR probe. Researchers use it to investigate binding events, conformational changes, and ligand-receptor interactions in biological systems .
Mechanism of Action
Target of Action
Methyl 2,3,4,5,6-pentafluorophenylacetate is a complex compound with a molecular formula of C9H5F5O2 It’s known to be used in proteomics research , suggesting it may interact with proteins or enzymes in the body.
Mode of Action
Given its use in proteomics research , it’s plausible that it interacts with proteins or enzymes, potentially altering their function or activity. More research is needed to fully understand its interactions and resulting changes.
Biochemical Pathways
The specific biochemical pathways affected by Methyl 2,3,4,5,6-pentafluorophenylacetate are currently unknown. Its role in proteomics research suggests it may influence protein-related pathways, but further studies are required to identify the exact pathways and their downstream effects.
Result of Action
As a compound used in proteomics research , it may have effects at the molecular level, potentially influencing protein structure or function
Safety and Hazards
Methyl 2,3,4,5,6-pentafluorophenylacetate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and contact with skin and eyes . In case of contact with eyes, rinse cautiously with water for several minutes .
Future Directions
properties
IUPAC Name |
methyl 2-(2,3,4,5,6-pentafluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c1-16-4(15)2-3-5(10)7(12)9(14)8(13)6(3)11/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVCFIRVQLAKBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393667 | |
| Record name | Methyl 2,3,4,5,6-pentafluorophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3,4,5,6-pentafluorophenylacetate | |
CAS RN |
145682-85-5 | |
| Record name | Methyl 2,3,4,5,6-pentafluorophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















